molecular formula C13H10O4 B5789442 Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate

Cat. No.: B5789442
M. Wt: 230.22 g/mol
InChI Key: ARFUXYZIGVDKTR-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate is an organic compound with a complex structure that includes a naphthalene ring substituted with formyl, hydroxyl, and carboxylate groups

Scientific Research Applications

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene derivatives, followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and reagents like acetic anhydride and methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 4-carboxy-3-hydroxynaphthalene-2-carboxylate.

    Reduction: Methyl 4-hydroxymethyl-3-hydroxynaphthalene-2-carboxylate.

    Substitution: Methyl 4-alkoxy-3-hydroxynaphthalene-2-carboxylate.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-formyl-3-methoxynaphthalene-2-carboxylate
  • Methyl 4-formyl-3-aminonaphthalene-2-carboxylate
  • Methyl 4-formyl-3-chloronaphthalene-2-carboxylate

Uniqueness

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate is unique due to the presence of both formyl and hydroxyl groups on the naphthalene ring, which can participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-17-13(16)10-6-8-4-2-3-5-9(8)11(7-14)12(10)15/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFUXYZIGVDKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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